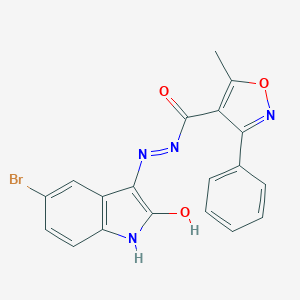![molecular formula C22H19N5O2 B447123 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B447123.png)
5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through the condensation of hydrazine derivatives with 1,3-diketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the cyano groups, converting them into amines or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde, while reduction of the cyano group could produce an aminopyrazole derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, compounds containing pyrazole rings have shown promise as anti-inflammatory, anti-cancer, and anti-microbial agents. The specific structure of 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure might also find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and amino groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-3-[1-cyano-2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with different substituents on the aromatic ring.
5-amino-3-[1-cyano-2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the ethoxy group, which could affect its reactivity and biological activity.
Uniqueness
The unique combination of functional groups in 5-AMINO-3-[(Z)-1-CYANO-2-(4-ETHOXY-3-METHOXYPHENYL)-1-ETHENYL]-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE provides distinct chemical properties and potential biological activities. The presence of both electron-donating (methoxy, ethoxy) and electron-withdrawing (cyano) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
This detailed overview highlights the potential of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
Fórmula molecular |
C22H19N5O2 |
|---|---|
Peso molecular |
385.4g/mol |
Nombre IUPAC |
5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H19N5O2/c1-3-29-19-10-9-15(12-20(19)28-2)11-16(13-23)21-18(14-24)22(25)27(26-21)17-7-5-4-6-8-17/h4-12H,3,25H2,1-2H3/b16-11+ |
Clave InChI |
CPNIZWCVOBDXGM-LFIBNONCSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B447040.png)
![Butyl 6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B447042.png)
![3-(Butylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447043.png)
![3-(Butylsulfanyl)-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447044.png)
![Butyl 6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B447045.png)
![3-(Butylsulfanyl)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447046.png)


![3-(butylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B447050.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B447052.png)
![3-(Butylsulfanyl)-6-ethyl-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447053.png)
![3-(Butylsulfanyl)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447054.png)
![3'-(butylsulfanyl)-6',7'-dihydrospiro(cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)](/img/structure/B447056.png)
![2,4,6-Tribromo-3-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B447058.png)
